molecular formula C11H8N2Se B8341397 2-Cyano-3-amino-5-phenylselenophene

2-Cyano-3-amino-5-phenylselenophene

Cat. No.: B8341397
M. Wt: 247.17 g/mol
InChI Key: XZBNYECWSWVAOH-UHFFFAOYSA-N
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Description

2-Cyano-3-amino-5-phenylselenophene is a useful research compound. Its molecular formula is C11H8N2Se and its molecular weight is 247.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2Se

Molecular Weight

247.17 g/mol

IUPAC Name

3-amino-5-phenylselenophene-2-carbonitrile

InChI

InChI=1S/C11H8N2Se/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2

InChI Key

XZBNYECWSWVAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C([Se]2)C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium selenide (4.62 g, 36.7 mmol, prepared from 2.9 g of selenium as described above) in DMF (37 mL) was added a solution of 3-chloro-3-phenylprop-2-enenitrile (6.0 g, 36.7 mmol) in DMF (14 mL) at rt for 5 min and stirred the mixture at 60-70° C. for 2 h. Then chloroacetonitrile (2.32 mL, 36.7 mmol) was added dropwise to the reaction mixture and again stirred at 60-70° C. for 2 h. Then, a solution of sodium methoxide (2.0 g, 36.7 mmol) in dry methanol (23 mL) was added dropwise and stirring was continued for 1 h at the same temperature. The mixture was allowed to room temperature (rt) and poured into cold water and stirred for 15 min. The precipitated solid was filtered and washed with water. The solid was recrystallized from chloroform-hexane to give the product as a brown color solid (4.8 g, 53%), mp 162-164° C. (decomp). 1H NMR (400 MHz, CDCl3): δ 7.46-7.49 (2H, m, Ar—H), 7.37-7.39 (3H, m, Ar—H), 7.01 (1H, s, H-4), 4.55 (2H, br s, —NH2).
Name
sodium selenide
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
2.32 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
53%

Synthesis routes and methods II

Procedure details

The reaction of 3-chloro-3-phenylprop-2-enenitrile, sodium selenide and chloroacetonitrile as described earlier gave the product as a brown color solid (4.8 g, 53%), mp 162-164° C. (decomp). 1H NMR (400 MHz, CDCl3): δ 7.46-7.49 (2H, m), 7.37-7.39 (3H, m), 7.01 (1H, s), 4.55 (2H, br s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium selenide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
53%

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